![molecular formula C22H18ClF2N3OS2 B2705020 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1189688-52-5](/img/structure/B2705020.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a difluorobenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d]thiazol-2-yl group and the tetrahydrothieno[2,3-c]pyridin-2-yl group would contribute to the rigidity of the molecule, while the difluorobenzamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group and the tetrahydrothieno[2,3-c]pyridin-2-yl group are aromatic and could participate in electrophilic aromatic substitution reactions. The difluorobenzamide group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. The presence of fluorine atoms in the difluorobenzamide group could increase the lipophilicity of the compound, which could influence its absorption and distribution in the body .Scientific Research Applications
Anti-Tubercular Applications
The compound has been highlighted in the synthesis of new benzothiazole based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Antibacterial Applications
The compound has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamide derivatives as antibacterial agents . The synthesized compounds showed variable activity against the tested Gram-positive and Gram-negative bacterial strains .
Organic Light Emitting Diodes (OLEDs)
The compound has been used as a dopant emitter in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission and low turn-on voltages (3.9-4.8 V) .
Structural Studies
The compound has been used in structural studies, including Hirshfeld surface analysis and PIXEL calculations . This has helped in understanding the intermolecular interactions in the solid state of hydrazonylsulfones .
Synthesis of Pyrido[2,1-b][1,3]benzothiazol-1-ones
The compound has been used in the synthesis of Pyrido[2,1-b][1,3]benzothiazol-1-ones . This synthesis involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Future Directions
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
tuberculosis , suggesting that they may have significant effects at the molecular and cellular level.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS2.ClH/c1-27-10-9-12-17(11-27)30-22(26-20(28)19-13(23)5-4-6-14(19)24)18(12)21-25-15-7-2-3-8-16(15)29-21;/h2-8H,9-11H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXLRPOUFRJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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